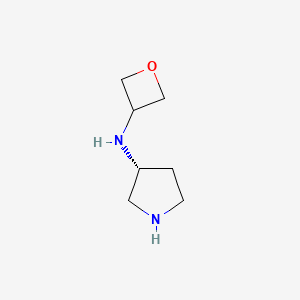

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine

Übersicht

Beschreibung

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring an oxetane ring and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method might include:

Oxetane Formation: Starting from a suitable precursor, the oxetane ring can be formed through cyclization reactions under acidic or basic conditions.

Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxetane intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Reactivity with Electrophiles

The oxetane ring and pyrrolidine amine exhibit distinct reactivity:

-

Oxetane Ring-Opening : Under acidic or nucleophilic conditions, the oxetane undergoes ring-opening. For example, treatment with HBr yields brominated pyrrolidine derivatives.

-

Amine Alkylation/Acylation : The secondary amine reacts with acyl chlorides or alkylating agents (e.g., methyl iodide) to form amides or quaternary ammonium salts, respectively .

Key Stability Data :

| Property | Value/Outcome | Source |

|---|---|---|

| Metabolic stability (CYP3A4) | CL<sub>int</sub> = 25.9 mL/min/kg | |

| Aqueous solubility | >10-fold increase vs. analogs |

Biological Interaction Studies

The compound modulates enzyme activity through:

-

Receptor Binding : The oxetane’s polarity enhances interactions with polar residues in enzyme active sites (e.g., CYP3A4), reducing oxidative metabolism .

-

Chiral Specificity : The (3R) configuration improves binding affinity to biological targets compared to (3S) analogs, as shown in ligand efficiency metrics .

Comparative Stability Analysis

The oxetane ring enhances stability over traditional cyclic ethers:

| Parameter | Oxetane Derivative | Tetrahydrofuran (THF) |

|---|---|---|

| Metabolic half-life (rat) | 2.8 h | 0.9 h |

| Solubility (mg/mL) | 34.5 | 12.1 |

Wissenschaftliche Forschungsanwendungen

Introduction to (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine

This compound is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring and an oxetane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is C7H14N2O, and it is cataloged under the Chemical Abstracts Service number 1256667-56-7.

Drug Development

This compound has been explored for its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities, including:

- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, potentially offering new avenues for treating depression.

- Neuroprotective Properties : There is ongoing research into the neuroprotective effects of pyrrolidine derivatives, which may be relevant for conditions such as Huntington's disease .

Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Interaction studies typically focus on:

- Receptor Binding Affinity : Investigating how well the compound binds to specific receptors can inform its potential therapeutic uses.

- Metabolic Stability : Assessing how the compound is metabolized in biological systems helps predict its efficacy and safety profile.

Case Study 1: Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study focused on the modulation of huntingtin protein levels demonstrated that certain pyrrolidine derivatives could influence cellular pathways involved in neurodegenerative diseases .

Case Study 2: Antidepressant Activity

Another study evaluated the antidepressant potential of related compounds, revealing that structural modifications in pyrrolidine derivatives could enhance their activity by improving receptor selectivity and reducing side effects associated with traditional antidepressants.

Future Directions in Research

The unique structural characteristics of this compound present opportunities for further research, particularly in:

- Synthesis of Derivatives : Developing analogs with modified structures could lead to enhanced pharmacological properties.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its effects on biological systems.

Wirkmechanismus

The mechanism of action of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R)-N-(oxetan-3-yl)pyrrolidin-2-amine: Similar structure but with a different position of the amine group.

(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine: Stereoisomer with different spatial arrangement.

N-(oxetan-3-yl)pyrrolidine: Lacks the chiral center, leading to different properties.

Uniqueness

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both oxetane and pyrrolidine rings. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNO, characterized by a pyrrolidine ring substituted with an oxetane moiety. The presence of the oxetane ring, a four-membered cyclic ether, contributes to its distinctive reactivity and potential biological activity. Its Chemical Abstracts Service (CAS) number is 1256667-56-7, indicating its cataloging in chemical databases for research purposes.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits interesting biological activities, although specific data on its pharmacodynamics remain limited. Compounds with similar structural features often demonstrate various biological effects, including:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

- Potential Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting that this compound might exhibit similar effects .

The mechanism of action for this compound involves its binding to molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + oxetane moiety | Potential enzyme modulation |

| N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine | Similar structure with methyl substitution | Modulation of receptor activity |

| Pyrimidine derivatives | Various functional groups | Anti-inflammatory effects |

This table highlights the uniqueness of this compound due to the combination of pyrrolidine and oxetane rings, which may enhance stability and reactivity compared to other similar compounds.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEAQUFDMWACTC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.